2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide
Description
2-((3-Allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide is a heterocyclic compound featuring a fused cyclopenta-thieno-pyrimidine core. This structure is substituted with an allyl group at position 3, a thioether-linked acetamide moiety at position 2, and bis(2-hydroxyethyl) groups on the acetamide nitrogen.
The allyl group enhances lipophilicity, while the bis(2-hydroxyethyl) substituents improve aqueous solubility, making it a balanced candidate for drug development. Its synthesis likely follows established routes for thieno[2,3-d]pyrimidine derivatives, involving cyclocondensation, alkylation, and thioether formation steps .
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-2-6-21-17(25)15-12-4-3-5-13(12)27-16(15)19-18(21)26-11-14(24)20(7-9-22)8-10-23/h2,22-23H,1,3-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAQEASKJNACBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N(CCO)CCO)SC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide is a novel organic molecule with a complex structure that includes a thieno[2,3-d]pyrimidine core. This compound has garnered attention due to its potential biological activities, which may include anticancer, antibacterial, and anti-inflammatory properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 350.46 g/mol. The structure features:
- A thioether linkage,
- An acetamide functional group,
- An allyl substituent.
These functional groups are crucial for the compound's reactivity and biological interactions.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural motifs exhibit a variety of biological activities. Here are some key findings related to the biological activity of this compound:
Anticancer Activity
Research on thieno[2,3-d]pyrimidine derivatives has indicated significant anticancer potential. For instance:
- Compounds derived from this class have shown activity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.
- For example, a related compound demonstrated an IC50 value of 6.2 μM against HCT-116 cells .
Antibacterial Properties
Thieno[2,3-d]pyrimidine derivatives have also been reported to possess antibacterial properties:
- A study highlighted that certain derivatives exhibited effective inhibition against pathogenic bacteria .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals the unique characteristics of This compound :
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(Allylthio)-N-(phenyl)acetamide | Allylthio group | Antimicrobial |
| 4-Oxo-thieno[2,3-d]pyrimidine | Oxo group on pyrimidine | Anticancer |
| 6-Allylthieno[2,3-d]pyrimidin-4(3H)-one | Allyl and carbonyl groups | Anti-inflammatory |
This comparison underscores the potential for diverse applications in medicinal chemistry due to the specific substitution pattern of the target compound.
Understanding the mechanism by which this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies could reveal:
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
- Cell Cycle Modulation : Effects on cancer cell proliferation and apoptosis pathways.
Case Studies and Experimental Findings
Several studies have focused on synthesizing derivatives of thieno[2,3-d]pyrimidines and evaluating their biological activities:
- Synthesis and Anticancer Activity : A study synthesized novel thieno[2,3-d]pyrimidines that were evaluated for cytotoxicity against various cancer cell lines. Notably, certain derivatives showed promising results with significant cytotoxic effects .
- Antibacterial Screening : Another study reported on the antibacterial efficacy of related compounds against common bacterial strains. The results indicated that some derivatives had comparable activity to standard antibiotics .
Scientific Research Applications
Preliminary studies indicate that compounds similar to this molecule exhibit a range of biological activities. These include:
- Antiviral Activity : Compounds within the thieno[2,3-d]pyrimidine family have shown promise as antiviral agents. Research has indicated that modifications in their structure can enhance their efficacy against viral replication .
- Antitumor Properties : The compound's structural analogs have been studied for their antitumor effects. Specifically, bicyclic substituted thieno[2,3-d]pyrimidines have demonstrated potent inhibition of tumor cells in vitro .
Synthesis and Structural Modifications
The synthesis of 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide typically involves multi-step organic synthesis techniques. The presence of multiple functional groups allows for various chemical transformations that can optimize its biological activity.
Research findings indicate that structural modifications can significantly impact the biological activity of thieno[2,3-d]pyrimidine derivatives:
- A study evaluated various thieno[2,3-d]pyrimidine derivatives for their antiviral activity against specific viral strains and found promising results indicating potential therapeutic uses .
- Another investigation focused on the synthesis and evaluation of bicyclic thieno[2,3-d]pyrimidines as antimitotic agents showed that these compounds could effectively inhibit cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The allyl group in the target compound may enhance membrane permeability compared to bulkier aryl groups (e.g., 4-chlorophenyl in ). Conversely, the bis(2-hydroxyethyl) groups improve solubility over ethyl esters (e.g., ) or carbazolyl moieties (e.g., ).
Physicochemical and Pharmacokinetic Properties
The bis(2-hydroxyethyl) groups in the target compound reduce logP compared to aryl-substituted analogues, suggesting improved bioavailability .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?
The compound can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO . To optimize yields, employ a 2.8-fold molar excess of sodium methylate during alkylation steps, as demonstrated in analogous pyrimidine-thioacetamide syntheses .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be observed?
Use NMR (DMSO-) to confirm the allyl group (δ ~6.77–7.56 ppm for aromatic protons) and the pyrimidine core (δ ~8.33 ppm). LC-MS ( ~326–344 [M+H]) validates molecular weight, while IR spectroscopy confirms carbonyl (1650–1750 cm) and thioether (600–700 cm) groups .
Q. How can solubility challenges in aqueous media be addressed during biological assays?
Pre-dissolve the compound in DMSO (<1% v/v) due to its hydrophobic cyclopenta-thieno-pyrimidine core. For in vitro studies, use phosphate-buffered saline (PBS) with 0.1% Tween-80 to enhance dispersion .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected splitting in 1H^1H1H NMR) be resolved for this compound?
Dynamic rotational barriers in the thioacetamide moiety may cause splitting. Perform variable-temperature NMR (VT-NMR) in DMSO- from 25°C to 80°C to observe coalescence of split peaks. Compare with computational NMR simulations (DFT/B3LYP/6-311+G(d,p)) to identify conformational isomers .
Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis?
Use quantum chemical reaction path searches (e.g., GRRM17 or AFIR methods) to map energy landscapes for cyclocondensation and alkylation steps. Pair this with machine learning (ML) models trained on analogous thieno-pyrimidine systems to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation by ~40% .
Q. How can researchers design assays to evaluate anti-tyrosinase activity, given structural similarities to known inhibitors?
Adapt protocols from 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one assays:
Q. What experimental variables explain yield discrepancies (e.g., 53% vs. 80%) in reported syntheses?
Key factors include:
- Catalyst purity : Impurities in glacial acetic acid reduce cyclization efficiency.
- Reaction time : Extend heterocyclization from 6h to 24h for sterically hindered intermediates.
- Workup protocol : Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) instead of recrystallization to recover polar byproducts .
Q. How can regioselectivity challenges during alkylation of the thioacetamide group be mitigated?
Introduce a directing group (e.g., Boc-protected amine) at the 3-allyl position to sterically block undesired alkylation sites. Alternatively, use Pd-catalyzed C–H activation to selectively functionalize the pyrimidine ring .
Methodological Considerations
Q. What strategies validate the compound’s stability under physiological conditions?
Conduct accelerated stability studies:
Q. How can green chemistry principles be applied to improve the synthesis sustainability?
Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity. Employ catalytic KCO instead of stoichiometric bases for deprotonation steps, reducing waste by ~30% .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across structural analogs?
Perform meta-analysis of IC values for analogs (e.g., N-(4-methoxyphenyl)-2-(thieno-pyrimidinyl)acetamide vs. 3-allyl derivatives). Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., allyl vs. methyl) with binding affinity to tyrosinase’s copper-active site .
Q. What experimental controls are critical when assessing cytotoxicity in cell-based assays?
Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
